molecular formula C13H16N6O2 B2849192 3,9-Dimethyl-7-(2-methylprop-2-enyl)-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione CAS No. 903855-16-3

3,9-Dimethyl-7-(2-methylprop-2-enyl)-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione

Cat. No.: B2849192
CAS No.: 903855-16-3
M. Wt: 288.311
InChI Key: YVMFMHCCSRUVAM-UHFFFAOYSA-N
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Description

3,9-Dimethyl-7-(2-methylprop-2-enyl)-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione is a complex organic compound with a unique structure that includes purine and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dimethyl-7-(2-methylprop-2-enyl)-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine and triazine precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3,9-Dimethyl-7-(2-methylprop-2-enyl)-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced forms of the compound.

Scientific Research Applications

3,9-Dimethyl-7-(2-methylprop-2-enyl)-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,9-Dimethyl-7-(2-methylprop-2-enyl)-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,9-Dimethyl-7-(2-methylprop-2-enyl)-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione:

    Other Purine Derivatives: Compounds with similar purine structures but different substituents.

    Triazine Derivatives: Compounds with triazine rings and varying functional groups.

Uniqueness

This compound stands out due to its combined purine and triazine structure, which imparts unique chemical and biological properties

Properties

IUPAC Name

3,9-dimethyl-7-(2-methylprop-2-enyl)-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2/c1-7(2)5-19-11(20)9-10(17(4)13(19)21)14-12-16-15-8(3)6-18(9)12/h1,5-6H2,2-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMFMHCCSRUVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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